1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a carboxamide group, and various substituents such as chloro, methyl, and sulfamoyl groups
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or “click chemistry.”
Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Substitution reactions:
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated that this compound may possess pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(3-chloro-4-methylphenyl)-3-(4-sulfamoylphenyl)thiourea: This compound shares similar substituents but differs in the presence of a thiourea group instead of a carboxamide group.
3-(3-chloro-4-methylphenyl)-N-[(1R)-1-(4-sulfamoylphenyl)ethyl]propanamide: This compound has a similar aromatic structure but differs in the presence of an amide group and an ethyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-10-3-6-13(9-15(10)18)23-11(2)16(21-22-23)17(24)20-12-4-7-14(8-5-12)27(19,25)26/h3-9H,1-2H3,(H,20,24)(H2,19,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGEYAOLBZRGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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